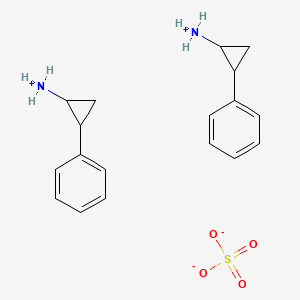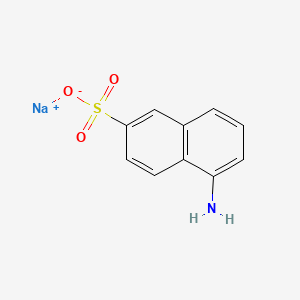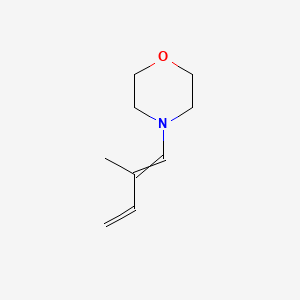
4-amino-1-nitroso-3,6-dihydro-2H-pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-nitroso-3,6-dihydro-2H-pyridine-5-carbonitrile is a heterocyclic compound that contains both amino and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-nitroso-3,6-dihydro-2H-pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with nitrosating agents under controlled conditions to introduce the nitroso group. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-nitroso-3,6-dihydro-2H-pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-1-nitroso-3,6-dihydro-2H-pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-amino-1-nitroso-3,6-dihydro-2H-pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and exhibit a wide range of biological activities.
Pyrazole derivatives: Another class of heterocyclic compounds with comparable chemical properties and applications.
Pyridine derivatives: Structurally related compounds with diverse chemical reactivity and uses.
Uniqueness
4-amino-1-nitroso-3,6-dihydro-2H-pyridine-5-carbonitrile is unique due to the presence of both amino and nitroso functional groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-amino-1-nitroso-3,6-dihydro-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C6H8N4O/c7-3-5-4-10(9-11)2-1-6(5)8/h1-2,4,8H2 |
InChI Key |
XGCUOGCSLRDQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1N)C#N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)




![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
